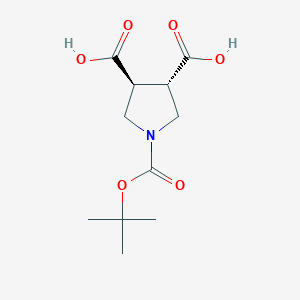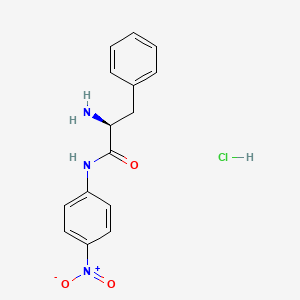![molecular formula C13H10F3NO2S2 B6332123 4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98% CAS No. 933674-88-5](/img/structure/B6332123.png)
4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%
Übersicht
Beschreibung
The compound is a derivative of phenylamine, which is an organic compound consisting of a phenyl group attached to an amino group . The trifluoromethylthio and benzenesulfonyl groups suggest that this compound may have unique properties due to the presence of sulfur, nitrogen, and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the phenylamine core and the attached trifluoromethylthio and benzenesulfonyl groups. The exact structure would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethylthio and benzenesulfonyl groups. These groups could potentially make the phenylamine more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethylthio and benzenesulfonyl groups could potentially affect properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Degradation and Stability Studies
One significant application of related compounds is in the study of degradation processes and stability. For example, in the analysis of nitisinone, a triketone herbicide, and its degradation products under various conditions, researchers have identified related compounds as major products of degradation, highlighting the importance of understanding chemical stability and transformation pathways in environmental and medical contexts (Barchańska et al., 2019).
Optoelectronic Materials
Compounds structurally related to "4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine" have been explored for their potential in optoelectronic applications. Research into quinazolines and pyrimidines, for instance, has demonstrated the value of incorporating these units into π-extended conjugated systems for the creation of novel optoelectronic materials. This has implications for the development of organic light-emitting diodes (OLEDs) and other advanced materials (Lipunova et al., 2018).
Carcinogenicity and Environmental Impact Studies
The environmental and health impacts of chemical compounds, including carcinogenicity, are critical areas of study. Research into thiophene analogues of known carcinogens has provided insight into potential carcinogenicity and environmental risks, emphasizing the importance of evaluating novel compounds for their safety and ecological impact (Ashby et al., 1978).
Drug Development and Pharmacological Research
In the field of pharmacology, the exploration of new compounds for therapeutic applications is ongoing. For instance, triazine scaffolds have been studied extensively for their wide spectrum of biological activities, suggesting the potential of compounds with similar structural features in drug development. This research underscores the versatility of such compounds in designing new therapeutic agents with diverse pharmacological profiles (Verma et al., 2019).
Advanced Oxidation Processes
The degradation of pollutants using advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on the degradation pathways and by-products of pollutants like acetaminophen highlight the role of innovative chemical compounds in enhancing the efficiency of these processes, contributing to a better understanding of environmental remediation techniques (Qutob et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethylsulfanyl)phenyl]sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S2/c14-13(15,16)20-10-3-7-12(8-4-10)21(18,19)11-5-1-9(17)2-6-11/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQFKOBRVOEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200191 | |
| Record name | 4-[[4-[(Trifluoromethyl)thio]phenyl]sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine | |
CAS RN |
933674-88-5 | |
| Record name | 4-[[4-[(Trifluoromethyl)thio]phenyl]sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-[(Trifluoromethyl)thio]phenyl]sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)

![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)



![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)
